molecular formula C9H13ClN2O4 B13516921 2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride

2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride

Cat. No.: B13516921
M. Wt: 248.66 g/mol
InChI Key: XOHGEBLUAGQZTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride typically involves the reaction of 3-methoxy-4-nitrophenol with ethylene oxide to form 2-(3-methoxy-4-nitrophenoxy)ethanol. This intermediate is then reacted with ammonia to yield 2-(3-methoxy-4-nitrophenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The methoxy group can be demethylated to yield the corresponding phenol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: 2-(3-Amino-4-nitrophenoxy)ethan-1-aminehydrochloride.

    Reduction: 2-(3-Hydroxy-4-nitrophenoxy)ethan-1-aminehydrochloride.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxy-4-nitrophenoxy)ethan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H13ClN2O4

Molecular Weight

248.66 g/mol

IUPAC Name

2-(3-methoxy-4-nitrophenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C9H12N2O4.ClH/c1-14-9-6-7(15-5-4-10)2-3-8(9)11(12)13;/h2-3,6H,4-5,10H2,1H3;1H

InChI Key

XOHGEBLUAGQZTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCCN)[N+](=O)[O-].Cl

Origin of Product

United States

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